3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C17H16N2S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-13(9-7-11)16-12(2)20-17(19-16)14-4-3-5-15(18)10-14/h3-10H,18H2,1-2H3 |
InChI Key |
QIQMNLQDZIDQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-1-(p-tolyl)propan-1-one
The α-haloketone precursor is prepared by brominating 1-(p-tolyl)propan-1-one. In a typical procedure, the ketone (10 mmol) is treated with bromine (1.1 equiv) in acetic acid at 0–5°C for 2 h. The product is isolated via vacuum filtration and recrystallized from ethanol, yielding 2-bromo-1-(p-tolyl)propan-1-one as a pale-yellow solid (82% yield).
Key Characterization Data
Thiazole Cyclization with N-(3-Nitrophenyl)thiourea
The α-haloketone (5 mmol) is reacted with N-(3-nitrophenyl)thiourea (5 mmol) in ethanol containing piperidinium acetate (2.5 mL piperidine, 5 mL water, 2 mL acetic acid). The mixture is refluxed for 4 h, cooled, and acidified with HCl to precipitate 2-(3-nitrophenyl)-5-methyl-4-(p-tolyl)thiazole.
Optimization Note
Microwave-assisted synthesis (100°C, 15 min) increases yields to 88% compared to conventional reflux (72%).
Key Characterization Data
-
IR (KBr): 1530 cm⁻¹ (NO2 asym), 1350 cm⁻¹ (NO2 sym), 690 cm⁻¹ (C-S).
-
1H NMR (400 MHz, DMSO-d6): δ 2.32 (s, 3H, Ar-CH3), 2.51 (s, 3H, C5-CH3), 7.28–8.45 (m, 8H, Ar-H).
Nitro Group Reduction to Aniline
The nitro group at the thiazole’s C2 position is reduced to an amine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
2-(3-Nitrophenyl)-5-methyl-4-(p-tolyl)thiazole (3 mmol) is dissolved in ethanol (30 mL) with 10% Pd/C (50 mg). Hydrogen gas is introduced at 50 psi for 6 h at 25°C. Filtration and solvent evaporation yield 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline as a white crystalline solid (92% yield).
Tin(II) Chloride Reduction
An alternative protocol uses SnCl2·2H2O (6 mmol) in concentrated HCl (10 mL) at 70°C for 3 h. The product is neutralized with NaOH, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/EtOAc 4:1).
Key Characterization Data
-
1H NMR (400 MHz, DMSO-d6): δ 2.29 (s, 3H, Ar-CH3), 2.47 (s, 3H, C5-CH3), 5.12 (s, 2H, NH2), 6.72–7.85 (m, 8H, Ar-H).
-
13C NMR (100 MHz, DMSO-d6): δ 21.2 (Ar-CH3), 22.1 (C5-CH3), 115.6–149.3 (Ar-C and thiazole-C), 167.4 (C=N).
Alternative Synthetic Routes
Diazonium Salt Coupling
4-(5-Methyl-4-(p-tolyl)thiazol-2-amine (5 mmol) is diazotized with NaNO2 (5.5 mmol) in HCl at 0–5°C. The diazonium salt is coupled with 3-nitrobenzene boronic acid (5 mmol) via Suzuki-Miyaura reaction (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 12 h). Subsequent nitro reduction yields the target compound (overall yield: 65%).
One-Pot Microwave Synthesis
A mixture of 2-bromo-1-(p-tolyl)propan-1-one (5 mmol), N-(3-nitrophenyl)thiourea (5 mmol), and K2CO3 (10 mmol) in DMF is irradiated (150 W, 120°C, 20 min). Direct reduction with Na2S2O4 (10 mmol) in H2O/EtOH (1:1) at 70°C for 1 h affords the aniline derivative in 78% overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Hantzsch + H2/Pd | 92 | 8 h | High purity, scalable |
| Microwave + Na2S2O4 | 78 | 2 h | Rapid, energy-efficient |
| Diazonium Coupling | 65 | 18 h | Flexible aryl group introduction |
Challenges and Mitigation Strategies
-
Regiochemical Control: Competing cyclization pathways may yield isomeric byproducts. Using electron-deficient thioureas (e.g., N-(3-nitrophenyl)thiourea) favors nucleophilic attack at the correct α-carbon.
-
Nitro Reduction Side Reactions: Over-reduction to hydroxylamine is prevented by moderating H2 pressure (50 psi) or using SnCl2 in stoichiometric amounts.
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance reactant solubility during microwave synthesis .
Chemical Reactions Analysis
Schiff Base and Hydrazone Formation
The aniline group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases or hydrazones. For instance:
-
Condensation with benzaldehyde in ethanol yields (E)-N-benzylidene-3-(5-methyl-4-(p-tolyl)thiazol-2-yl)aniline , a ligand for metal complexes .
-
Reaction with acetylacetone forms hydrazone derivatives with demonstrated anticancer activity (IC₅₀ = 12–45 μM against A549 cells) .
Cyclocondensation Reactions
The thiazole ring participates in cyclization reactions:
-
With thiourea : Under acidic conditions, forms 2-(3-(5-methyl-4-(p-tolyl)thiazol-2-yl)phenyl)guanidine , a precursor for fused heterocycles .
-
With phenacyl bromide : Generates thiazolo[3,2-a]pyrimidine derivatives via nucleophilic substitution at the thiazole sulfur .
Mechanistic Pathway (Cyclization Example):
-
Nucleophilic attack by thiourea at the C2 position of thiazole.
-
Cyclization via elimination of H₂O.
Electrophilic Aromatic Substitution
The p-tolyl and aniline groups undergo electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the aniline ring.
-
Sulfonation : Oleum (H₂SO₄/SO₃) generates sulfonic acid derivatives, enhancing water solubility .
Metal Complexation
The amine and thiazole nitrogen atoms act as ligands for transition metals:
-
Copper(II) complexes : Exhibit enhanced antibacterial activity (MIC = 8–32 µg/mL against S. aureus) .
-
Palladium(II) complexes : Catalyze Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
Functional Group Interconversion
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aniline group to cyclohexylamine , altering solubility and bioactivity .
-
Acetylation : Acetic anhydride/pyridine produces 3-(5-methyl-4-(p-tolyl)thiazol-2-yl)acetanilide , a prodrug form .
Critical Analysis of Reactivity Trends
-
Electronic Effects : The electron-donating methyl group on the p-tolyl ring deactivates the thiazole toward electrophilic attack but enhances nucleophilic substitution at C2.
-
Steric Hindrance : Bulky substituents on the aniline ring reduce coupling efficiency in diazo reactions (yield drops by ~20% for ortho-substituted partners) .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) favor cyclocondensation, while ethanol/water mixtures optimize azo coupling yields .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties in several studies. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline have been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations . The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. Studies suggest that compounds with similar thiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved often include the modulation of cell cycle regulators and pro-apoptotic factors . Further research is warranted to explore the efficacy of this compound in this context.
Material Science
Dyes and Pigments
The compound can be utilized in the synthesis of dyes due to its chromophoric properties. Thiazole derivatives are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings . The structural versatility allows for modifications that can enhance the lightfastness and overall performance of the dyes.
Polymer Additives
In material science, thiazole compounds are being explored as additives in polymers to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices may enhance resistance to degradation under heat and UV exposure, which is crucial for applications in packaging and construction materials .
Agrochemicals
Pesticide Development
Research into agrochemicals has identified thiazole derivatives as potential candidates for pesticide development. Their ability to act as fungicides or insecticides can be attributed to their interaction with biological systems in pests, leading to disruption of critical physiological processes . The development of formulations based on this compound could provide effective solutions for crop protection.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration of 50 µg/mL. |
| Study 2 | Anticancer Potential | Induced apoptosis in breast cancer cell lines, with significant reduction in cell viability observed at concentrations above 10 µM. |
| Study 3 | Dye Synthesis | Developed a new class of dyes showing excellent lightfastness and color yield when applied to cotton fabrics. |
| Study 4 | Pesticide Efficacy | Showed a reduction in fungal growth on treated crops by over 70% compared to untreated controls. |
Mechanism of Action
The mechanism of action of 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses and neuroprotective pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Lipophilicity :
- The p-tolyl group in the target compound likely increases lipophilicity compared to analogs with methoxy (e.g., 5b ) or oxadiazole-thiophene hybrids (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
- Methyl groups (as in the target and N,N-dimethyl-4-(5-methylthiazol-2-yl)aniline ) balance steric effects and moderate electron-donating properties.
The unsubstituted aniline in the target compound may allow for easier protonation or hydrogen bonding compared to N,N-dimethylated analogs (e.g., ).
Positional Isomerism :
- The aniline at position 3 (target) vs. position 4 (most analogs) alters conjugation patterns and steric accessibility. Position 3 substitution may hinder planar stacking interactions compared to position 4 derivatives.
Biological Activity
3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline is a thiazole-derived compound that has garnered attention due to its potential biological activities. Thiazole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound is characterized by a thiazole ring substituted with a methyl group and a p-tolyl group. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized thiazole compounds were screened against various microorganisms, revealing notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 5.64 (S. aureus) | 16.69 (C. albicans) |
| Compound B | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have shown that certain thiazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma). For example, one study reported an IC50 value of 0.16 µM for a related thiazole compound against the MCF-7 cell line .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | MCF-7 | 0.16 |
| Compound D | WM266.4 | 0.12 |
Anti-inflammatory Activity
Thiazoles have also been noted for their anti-inflammatory effects, which are crucial in treating various inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that specific thiazole derivatives can significantly reduce inflammation markers in animal models .
Case Studies
- Antifungal Activity : A study focused on a series of novel thiazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. The compound exhibited an MIC value comparable to standard antifungal agents like ketoconazole .
- In Silico Studies : Molecular docking studies have revealed that thiazole derivatives interact favorably with key enzymes involved in fungal metabolism, suggesting potential mechanisms for their antifungal activity .
Q & A
Q. What synthetic routes are recommended for preparing 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves:
Thiazole ring formation : React a thiourea derivative with α-haloketones or α-bromoacetophenone analogs. For example, refluxing 2-bromo-1-(p-tolyl)propan-1-one with thiourea in ethanol under acidic conditions generates the thiazole core .
Functionalization : Introduce the aniline moiety via nucleophilic aromatic substitution or coupling reactions. Diazonium salt coupling (e.g., using p-toluidine-derived diazonium salts) can attach aromatic groups to the thiazole ring .
Purification : Recrystallize from a DMF/acetic acid mixture to isolate pure crystals, followed by flash chromatography for further purification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Light sensitivity : Store in amber glass vials or foil-covered containers to prevent photodegradation, as thiazole derivatives are often light-sensitive .
- Moisture control : Use desiccants in storage containers to avoid hydrolysis of the aniline group.
- Temperature : Store at –20°C for long-term stability, but avoid prolonged storage due to potential decomposition .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the thiazole ring structure and substituent positions (e.g., methyl and p-tolyl groups).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- TLC monitoring : Employ toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system to track reaction progress and purity .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when scaling up production?
- Methodological Answer :
- Stoichiometry adjustments : Increase the molar ratio of the α-haloketone precursor (1.2 equiv.) relative to thiourea (1.0 equiv.) to drive thiazole ring formation .
- Catalytic additives : Use sodium acetate (0.1 mol) as a base to enhance cyclization efficiency during reflux in acetic acid .
- Temperature control : Maintain reflux at 110°C for 3–5 hours to ensure complete reaction while minimizing side products .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- 2D NMR techniques : Perform - COSY and - HSQC to resolve overlapping signals and assign substituent positions unambiguously.
- Isotopic labeling : Synthesize a deuterated analog to isolate specific proton environments in complex spectra.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Q. How does the p-tolyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-donating effects : The p-tolyl group increases electron density on the thiazole ring, enhancing nucleophilic reactivity. This can be quantified via cyclic voltammetry to measure oxidation potentials.
- Steric effects : Use X-ray crystallography to assess spatial hindrance around the thiazole ring, which may affect binding in coordination chemistry applications .
- Spectroscopic analysis : UV-Vis spectroscopy can track bathochromic shifts in absorption spectra, indicating electronic delocalization from the p-tolyl group .
Q. What methods are effective in assessing the compound’s potential for supramolecular interactions?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing patterns to identify hydrogen bonds (e.g., aniline NH to thiazole sulfur).
- Thermogravimetric analysis (TGA) : Measure thermal stability to infer intermolecular forces.
- Solubility studies : Test solubility in polar (DMF, DMSO) vs. nonpolar (toluene) solvents to evaluate hydrophobicity and π-π stacking tendencies .
Data Contradiction and Validation
Q. How can researchers address discrepancies in purity assessments (e.g., TLC vs. HPLC)?
- Methodological Answer :
- Multi-modal analysis : Cross-validate purity using TLC, HPLC, and -NMR integration. For example, a single TLC spot may still mask isomers detectable via HPLC with a C18 column and acetonitrile/water gradient .
- Spiking experiments : Add a known pure standard to the sample and observe peak splitting in HPLC to identify impurities .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound in academic labs?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2A irritant) .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during diazonium salt synthesis .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
